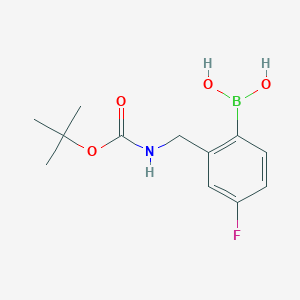

2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-fluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO4/c1-12(2,3)19-11(16)15-7-8-6-9(14)4-5-10(8)13(17)18/h4-6,17-18H,7H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANLARIENVQVRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)CNC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395029 | |

| Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-64-8 | |

| Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Aminomethyl)-4-fluorobenzeneboronic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Purification of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic route and purification strategy for 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid, a valuable building block in medicinal chemistry and drug development. Due to the absence of a direct, published procedure for this specific molecule, this guide compiles and adapts established methodologies for the synthesis of structurally related compounds. The protocols detailed below are based on analogous reactions and should be considered a starting point for optimization in a laboratory setting.

Synthetic Strategy Overview

The proposed synthesis of this compound is a multi-step process commencing from a commercially available starting material, 2-bromo-5-fluorotoluene. The overall strategy involves:

-

Bromination of the Benzylic Position: Introduction of a bromine atom at the methyl group to create a reactive site for subsequent amination.

-

Amination: Displacement of the benzylic bromide with an amine source.

-

Boc Protection: Introduction of the tert-butyloxycarbonyl (Boc) protecting group to the amine functionality.

-

Borylation: Conversion of the aryl bromide to the corresponding boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.

This pathway is illustrated in the workflow diagram below.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, step-by-step procedures for each stage of the synthesis.

Step 1: Synthesis of 1-Bromo-2-(bromomethyl)-4-fluorobenzene

This procedure utilizes a free-radical bromination of the benzylic methyl group.

Materials:

-

2-Bromo-5-fluorotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-fluorotoluene in CCl4.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

-

Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 1-bromo-2-(bromomethyl)-4-fluorobenzene by column chromatography on silica gel.

Step 2: Synthesis of 1-Bromo-2-(aminomethyl)-4-fluorobenzene

This step involves the displacement of the benzylic bromide with an amine.

Materials:

-

1-Bromo-2-(bromomethyl)-4-fluorobenzene

-

Ammonia solution (e.g., 7N in methanol) or a protected amine equivalent

-

Dichloromethane (DCM) or other suitable solvent

Procedure:

-

Dissolve 1-bromo-2-(bromomethyl)-4-fluorobenzene in DCM.

-

Cool the solution in an ice bath and add an excess of ammonia solution in methanol.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between DCM and water.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude amine. This intermediate is often used directly in the next step without extensive purification.

Step 3: Synthesis of tert-Butyl (2-bromo-5-fluorobenzyl)carbamate (Boc Protection)

The primary amine is protected with a Boc group to prevent side reactions in the subsequent borylation step. The tert-butyloxycarbonyl (Boc) protecting group is widely used for amines and can be removed under acidic conditions.[1][2][3]

Materials:

-

1-Bromo-2-(aminomethyl)-4-fluorobenzene

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the crude 1-bromo-2-(aminomethyl)-4-fluorobenzene in DCM.

-

Add triethylamine (1.2 equivalents) to the solution.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while stirring.

-

Stir the reaction at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography.

Step 4: Synthesis of this compound

This final step involves a lithium-halogen exchange followed by borylation. This method is a common and effective way to introduce a boronic acid group onto an aromatic ring.[4][5]

Materials:

-

tert-Butyl (2-bromo-5-fluorobenzyl)carbamate

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate (B(OMe)3)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Diethyl ether or ethyl acetate

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve tert-butyl (2-bromo-5-fluorobenzyl)carbamate in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add trimethyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding 1 M HCl solution and stir vigorously for 1 hour to hydrolyze the borate ester.

-

Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Strategy

Purification of the final product, this compound, is crucial for its use in subsequent applications. A combination of extraction and recrystallization or column chromatography is typically employed.

Figure 2: General purification workflow for arylboronic acids.

Detailed Purification Protocol:

-

Aqueous Workup: After the acidic quench of the borylation reaction, an acid/base extraction can be performed. Boronic acids are weakly acidic and can sometimes be extracted into a basic aqueous phase and then re-acidified and extracted back into an organic solvent. This can help remove neutral organic impurities.

-

Column Chromatography: Flash column chromatography on silica gel is a highly effective method for purifying boronic acids. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often successful.

-

Recrystallization: For obtaining highly pure, crystalline material, recrystallization is the final step. A suitable solvent system, such as ethyl acetate/hexane or dichloromethane/hexane, should be experimentally determined. Dissolve the product in a minimal amount of the more soluble solvent at an elevated temperature and then slowly add the less soluble solvent until turbidity is observed. Allowing the solution to cool slowly will promote the formation of pure crystals.

Data Presentation

The following tables summarize the expected materials and typical yields for each synthetic step, based on analogous reactions reported in the literature. Actual yields may vary and require optimization.

Table 1: Summary of Reagents and Expected Yields

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | 2-Bromo-5-fluorotoluene | NBS, AIBN | 1-Bromo-2-(bromomethyl)-4-fluorobenzene | 70-85 |

| 2 | 1-Bromo-2-(bromomethyl)-4-fluorobenzene | NH3 in MeOH | 1-Bromo-2-(aminomethyl)-4-fluorobenzene | 80-95 (crude) |

| 3 | 1-Bromo-2-(aminomethyl)-4-fluorobenzene | (Boc)2O, TEA | tert-Butyl (2-bromo-5-fluorobenzyl)carbamate | 85-95 |

| 4 | tert-Butyl (2-bromo-5-fluorobenzyl)carbamate | n-BuLi, B(OMe)3 | This compound | 40-60 |

Table 2: Characterization Data for the Final Product

| Property | Expected Value |

| Molecular Formula | C12H17BFNO4 |

| Molecular Weight | 269.08 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR | Expect characteristic peaks for the Boc group (~1.4 ppm), the benzylic CH2 (~4.3 ppm), aromatic protons (7-8 ppm), and a broad singlet for the B(OH)2 protons. |

| ¹³C NMR | Expect signals for the Boc carbonyl, quaternary carbon of the Boc group, aromatic carbons, and the benzylic carbon. |

| Mass Spectrometry | Expect to observe the molecular ion peak [M+H]⁺ or other relevant fragments. |

This technical guide provides a robust framework for the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and requirements.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid, a key building block in medicinal chemistry and organic synthesis, plays a pivotal role in the construction of complex molecular architectures. Its unique substitution pattern, featuring a fluorine atom and a Boc-protected aminomethyl group, imparts desirable characteristics for applications in drug discovery, particularly in Suzuki-Miyaura cross-coupling reactions. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. While specific experimental data for this compound is not extensively available in public literature, this paper compiles data from structurally similar compounds to provide a comparative analysis. Furthermore, it outlines detailed experimental protocols for the determination of key physicochemical parameters, offering a valuable resource for researchers working with this and related arylboronic acids.

Introduction

Arylboronic acids are a class of organic compounds that have gained immense popularity in organic synthesis, most notably for their utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of pharmaceuticals and functional materials. The strategic functionalization of the aryl ring allows for the fine-tuning of the electronic and steric properties of the boronic acid, which in turn influences its reactivity and the properties of the resulting products.

This compound (CAS No. 850568-64-8) is a trifunctional building block of significant interest. The presence of the fluorine atom, a common bioisostere in drug design, can enhance metabolic stability and binding affinity. The Boc-protected aminomethyl group at the ortho position can influence the acidity of the boronic acid and provides a handle for further synthetic modifications after deprotection. This guide aims to provide a detailed understanding of the physicochemical properties of this important synthetic intermediate.

Physicochemical Properties

Precise experimental data for the physicochemical properties of this compound are not readily found in peer-reviewed literature. However, by examining closely related analogues, we can infer its likely characteristics. The following tables summarize the available data for structurally similar compounds to provide a basis for comparison.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 850568-64-8 | Commercial Suppliers |

| Molecular Formula | C₁₂H₁₇BFNO₄ | PubChem |

| Molecular Weight | 269.08 g/mol | PubChem |

| Appearance | White to off-white solid (Predicted) | N/A |

Table 2: Comparative Physicochemical Data of Related Phenylboronic Acids

| Compound | Melting Point (°C) | Solubility | pKa | logP (Predicted) |

| 4-Fluorophenylboronic acid | 262-265 | Slightly soluble in water | 8.67 | 1.34 |

| 2-Fluorophenylboronic acid | 101-110 | Soluble in Methanol | 8.32 | 1.34 |

| 4-(N-Boc-amino)phenylboronic acid | 199-204 (dec.) | Soluble in Methanol | 8.0 (Predicted) | 2.15 |

| 4-(N-Boc-aminomethyl)phenylboronic acid | 135-145 | No Data Available | No Data Available | 2.3 (Predicted) |

Data for related compounds are sourced from commercial supplier databases and chemical depositories.

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of arylboronic acids like this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a crucial indicator of its purity.

-

Apparatus: Digital melting point apparatus (e.g., Stuart SMP30, Mettler Toledo MP70).

-

Procedure:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially until the temperature is within 15-20°C of the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute.

-

The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range. For a pure compound, this range should be narrow (≤ 2°C).

-

Solubility Determination (Shake-Flask Method)

Solubility is a critical parameter for drug development, influencing bioavailability and formulation.

-

Apparatus: Temperature-controlled shaker bath, analytical balance, centrifuge, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

-

The vials are placed in a shaker bath and agitated at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).

-

The resulting suspension is centrifuged or filtered to remove the undissolved solid.

-

The concentration of the compound in the clear supernatant is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is essential for understanding the ionization state of the boronic acid at different pH values, which affects its interaction with biological targets and its solubility.

-

Apparatus: pH meter with a calibrated electrode, automatic titrator or a burette, temperature-controlled vessel.

-

Procedure:

-

A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if necessary to ensure solubility).

-

The solution is stirred at a constant temperature, and an initial pH reading is taken.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

The pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

The titration is continued until the pH has passed the equivalence point.

-

A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined as the pH at the half-equivalence point.

-

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity, which is a key factor in its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

-

Apparatus: Separatory funnels or vials, mechanical shaker, centrifuge, analytical instrument (HPLC or UV-Vis).

-

Procedure:

-

n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

A known amount of the compound is dissolved in either the aqueous or the octanol phase.

-

A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel or vial.

-

The mixture is shaken vigorously for a set period to allow for partitioning equilibrium to be reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in both the aqueous and the octanol phases is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

Key Synthetic Application: Suzuki-Miyaura Coupling

This compound is an important reactant in Suzuki-Miyaura coupling reactions to form biaryl structures, which are common motifs in pharmaceuticals.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and drug discovery. While a complete, experimentally verified dataset of its physicochemical properties is not yet available in the public domain, this guide provides a framework for its characterization based on data from analogous compounds and established experimental protocols. The outlined methodologies for determining melting point, solubility, pKa, and logP offer a practical resource for researchers to generate these critical data points. The continued use of this and similar functionalized arylboronic acids in synthetic applications like the Suzuki-Miyaura coupling underscores the importance of a thorough understanding of their fundamental chemical and physical characteristics.

Spectroscopic Analysis of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid. The information presented herein is essential for the characterization and quality control of this compound in research and development settings.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the aminomethyl group, and the tert-butoxycarbonyl (Boc) protecting group. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and boronic acid substituents, as well as the electronic environment of the aminomethyl linker.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | d | 1H | Ar-H |

| ~7.0-7.1 | dd | 1H | Ar-H |

| ~6.9-7.0 | d | 1H | Ar-H |

| ~5.0 | t (broad) | 1H | NH |

| ~4.3 | d | 2H | CH₂ -NH |

| ~1.4 | s | 9H | C(CH₃ )₃ |

| ~8.2 (broad s) | 2H | B(OH )₂ |

Note: Chemical shifts are predicted and may vary depending on the solvent and concentration. The boronic acid protons are often broad and may exchange with residual water in the solvent.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The presence of the fluorine atom leads to characteristic C-F coupling, which can be observed in the signals of the aromatic carbons.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 (d, ¹JCF ≈ 250 Hz) | C -F |

| ~156 | C =O (Boc) |

| ~135 (d) | Ar-C |

| ~130 (d) | Ar-C |

| ~125 (broad) | C -B |

| ~118 (d) | Ar-C |

| ~115 (d) | Ar-C |

| ~80 | C (CH₃)₃ |

| ~45 | C H₂-NH |

| ~28 | C(C H₃)₃ |

Note: Chemical shifts are predicted. The carbon attached to the boron atom often exhibits a broad signal due to quadrupolar relaxation.

Experimental Protocols

The following is a standard protocol for the acquisition of NMR spectra for this compound.

Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition

-

Spectrometer: 400 MHz or higher field NMR spectrometer

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Standard zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition

-

Spectrometer: 100 MHz or higher field NMR spectrometer

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Standard zgpg30 with proton decoupling

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1.5 s

-

Spectral Width: -10 to 180 ppm

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic analysis of the target compound.

Caption: Molecular structure of this compound.

Caption: General workflow for NMR-based structural analysis.

Mass Spectrometry of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid, a compound of interest in drug discovery and organic synthesis. This document outlines detailed experimental protocols, predicted quantitative data, and potential fragmentation pathways to aid in the characterization and quantification of this molecule.

Introduction

This compound incorporates three key functional moieties: a fluorophenylboronic acid, an aminomethyl linker, and a tert-butyloxycarbonyl (Boc) protecting group. The analysis of boronic acids by mass spectrometry can be complex due to their tendency to form cyclic anhydrides known as boroxines. However, electrospray ionization (ESI) has proven to be a suitable technique for their characterization. The presence of the Boc protecting group introduces characteristic fragmentation patterns that are crucial for structural elucidation.

Predicted Quantitative Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound (Molecular Formula: C₁₂H₁₇BFNO₄).[1] This data is essential for the initial identification of the compound in a mass spectrum.

| Adduct | Predicted m/z |

| [M+H]⁺ | 270.13075 |

| [M+Na]⁺ | 292.11269 |

| [M+K]⁺ | 308.08663 |

| [M+NH₄]⁺ | 287.15729 |

| [M-H]⁻ | 268.11619 |

| [M+HCOO]⁻ | 314.12167 |

| [M+CH₃COO]⁻ | 328.13732 |

| [M+H-H₂O]⁺ | 252.12073 |

Data sourced from predicted values.[1]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

This section details a general protocol for the analysis of this compound using a Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) system.

Sample Preparation

-

Standard Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent, such as methanol or acetonitrile, to create a stock solution of 1 mg/mL.

-

Working Solutions: Prepare a series of dilutions from the stock solution using a mixture of the dissolution solvent and water (e.g., 50:50 v/v methanol:water) to create calibration standards at appropriate concentrations.

Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., Acquity BEH C18) is recommended for good separation.[2]

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.[2]

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time, for instance, 5-7 minutes, is a good starting point for method development.[3]

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1 - 5 µL.

-

Column Temperature: 30 - 40 °C.

Mass Spectrometry Conditions

-

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for comprehensive analysis.

-

Capillary Voltage: 3.0 - 4.0 kV.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Gas Flow: 600 - 800 L/hr.

-

Desolvation Temperature: 350 - 450 °C.

-

Mass Range: m/z 50 - 500.

-

Collision Energy: For tandem mass spectrometry (MS/MS) experiments, a collision energy ramp (e.g., 10-40 eV) should be applied to induce fragmentation and obtain structural information.

Fragmentation Analysis

The fragmentation of this compound is predicted to occur through several key pathways, primarily involving the Boc protecting group and the aminomethyl linker.

Boc Group Fragmentation

The Boc group is known to be labile under mass spectrometry conditions and can fragment in several characteristic ways:

-

Loss of tert-butyl cation ([M-57]⁺): Cleavage of the C-O bond results in the loss of a tert-butyl cation, leaving a carbamic acid intermediate which can further fragment.

-

Loss of isobutylene ([M-56]⁺): A McLafferty-like rearrangement can lead to the neutral loss of isobutylene.[4]

-

Loss of the entire Boc group ([M-101]⁺): Subsequent loss of CO₂ from the carbamic acid intermediate results in the loss of the entire Boc group.

Benzylamine Fragmentation

Protonated benzylamines are known to fragment via the loss of ammonia (NH₃).[5] In the context of the target molecule, after the loss of the Boc group, the resulting primary amine can undergo fragmentation.

Proposed Fragmentation Pathway

Based on the known fragmentation of its constituent functional groups, a plausible fragmentation pathway for this compound in positive ion mode ESI-MS/MS is proposed. The initial precursor ion would be the protonated molecule [M+H]⁺ at m/z 270.13.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed logical fragmentation pathway.

Conclusion

This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. The provided experimental protocol offers a robust starting point for method development, while the predicted quantitative data and fragmentation pathways will aid in the identification and structural elucidation of this compound. It is important to note that the fragmentation data is predictive and should be confirmed with experimental data. Researchers are encouraged to use this guide as a reference and adapt the methodologies to their specific instrumentation and analytical requirements.

References

- 1. PubChemLite - 2-(aminomethyl)-4-fluorobenzeneboronic acid, n-boc protected (C12H17BFNO4) [pubchemlite.lcsb.uni.lu]

- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. sciex.com [sciex.com]

- 4. reddit.com [reddit.com]

- 5. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-(N-Boc-aminomethyl)-4-fluorophenylboronic Acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, the specific crystal structure of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid has not been publicly reported. Therefore, detailed crystallographic data and a diagram of its specific signaling pathway are not available. This guide provides a comprehensive overview based on the analysis of structurally related compounds and general principles of boronic acid chemistry, offering valuable insights for researchers in the field.

Introduction

This compound is a synthetic organoboron compound that holds significant potential in medicinal chemistry and drug development. Its structure, featuring a fluorinated phenylboronic acid moiety and a Boc-protected aminomethyl group, suggests its utility as a versatile building block in the synthesis of complex molecules, including enzyme inhibitors and therapeutic agents. The boronic acid group is known for its ability to form reversible covalent bonds with diols, a key feature in the design of sensors and targeted drug delivery systems. The fluorine substitution can enhance metabolic stability and binding affinity, while the protected amine allows for further chemical modification.

Physicochemical Properties

While detailed experimental data is limited, some properties of this compound have been predicted or are available from commercial suppliers.

| Property | Value | Source |

| Molecular Formula | C12H17BFNO4 | [1] |

| Molecular Weight | 269.08 g/mol | [2] |

| Melting Point | 90-94 °C | [2] |

| Density (Predicted) | 1.21±0.1 g/cm3 | [2] |

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow

Caption: A potential synthetic workflow for this compound.

Detailed Hypothetical Protocol:

-

Bromination: The synthesis could commence with the bromination of the methyl group of 2-bromo-5-fluorotoluene using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) under photochemical or thermal conditions.

-

Amination: The resulting benzylic bromide can be converted to the corresponding amine. A Gabriel synthesis, involving nucleophilic substitution with potassium phthalimide followed by hydrazinolysis, would be a suitable method to obtain the primary amine.

-

Boc Protection: The primary amine is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine.

-

Borylation: The aryl bromide can then be converted to the boronic acid. This is typically achieved through a lithium-halogen exchange at low temperature (e.g., -78 °C) using an organolithium reagent such as n-butyllithium, followed by quenching with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).

-

Hydrolysis: Finally, acidic hydrolysis of the borate ester yields the desired this compound.

Note: This proposed protocol is illustrative. Reaction conditions, including solvents, temperatures, and purification methods, would require experimental optimization.

Structural Characterization of Related Compounds

Although the crystal structure of the title compound is unknown, the crystallographic data of related molecules provide insights into the expected structural features. For instance, the crystal structure of 4-amino-3-fluorophenylboronic acid has been determined, revealing details about bond lengths and angles involving the boronic acid group and the fluorinated phenyl ring[3][4]. Similarly, data for 2,4-difluorophenylboronic acid shows a planar molecular structure, indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring[5].

General Characterization Workflow

Caption: Standard workflow for the characterization of a novel boronic acid derivative.

Potential Applications in Drug Development and Research

Phenylboronic acids are a class of compounds with diverse and significant applications in the pharmaceutical industry and biomedical research.

-

Enzyme Inhibition: Boronic acids are well-known inhibitors of serine proteases, where the boron atom forms a tetrahedral intermediate with the catalytic serine residue. The specific substitutions on the phenyl ring of this compound could be tailored to target specific enzymes with high affinity and selectivity.

-

Sugar Sensing: The ability of boronic acids to reversibly bind with cis-diols makes them ideal candidates for the development of glucose sensors, which is crucial for managing diabetes[4]. The fluorinated nature of the title compound could modulate the pKa of the boronic acid, potentially enabling sensing at physiological pH.

-

Boron Neutron Capture Therapy (BNCT): Boron-containing compounds are utilized in BNCT, a targeted cancer therapy. The development of new boronic acids is essential for improving the efficacy and selectivity of this treatment modality.

-

Chemical Biology Probes: As versatile synthetic intermediates, fluorinated aminomethylphenylboronic acids can be incorporated into more complex molecules to serve as probes for studying biological processes.

Future Directions

The definitive synthesis and full characterization of this compound are crucial next steps for unlocking its full potential. Obtaining high-quality crystals for single-crystal X-ray diffraction analysis would provide invaluable information about its three-dimensional structure, bond lengths, and intermolecular interactions. This data would be instrumental in computational modeling and the rational design of new drugs and diagnostic agents based on this promising scaffold. Furthermore, exploring its biological activity through in vitro and in vivo studies will be essential to validate its therapeutic potential.

References

Navigating the Commercial Landscape and Synthetic Pathways of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid is a specialized bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a fluorinated phenylboronic acid moiety, a cornerstone for Suzuki-Miyaura cross-coupling reactions, and a Boc-protected aminomethyl group, which offers a versatile handle for further functionalization. This guide provides a comprehensive overview of the commercial availability of this compound and its derivatives, outlines a detailed synthetic protocol, and illustrates key chemical transformations and workflows relevant to its application.

Commercial Availability and Supplier Information

While this compound is a specific and somewhat niche reagent, it is commercially available. The primary supplier identified is 2a biotech , which lists the compound directly in their catalog. Additionally, several major chemical suppliers offer the deprotected precursor or structurally related analogs, which can be valuable starting materials for custom synthesis.

It is important to note that for specialized reagents, detailed information regarding stock availability, purity, and pricing is often not publicly listed and requires direct inquiry with the supplier.

| Supplier | Compound Name | Catalog Number | Notes |

| 2a biotech | This compound | 2A-9058374 | Direct supplier of the target compound. Quantitative data requires inquiry. |

| BLDpharm | (2-(Aminomethyl)-4-fluorophenyl)boronic acid | BD00758301 | Deprotected precursor of the target compound. |

| Sigma-Aldrich | (2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride | 850568-02-4 | Hydrochloride salt of the deprotected precursor. |

| Fluorochem | (2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride | F219860 | Hydrochloride salt of the deprotected precursor. |

Synthetic Protocol: A Representative Synthesis

A detailed experimental protocol for the synthesis of the parent compound, 4-amino-3-fluorophenylboronic acid, has been reported in the scientific literature. This multi-step synthesis can be adapted to produce this compound. The general strategy involves the protection of a commercially available aniline, followed by a lithium-halogen exchange, borylation, and subsequent deprotection/functionalization.

Below is a representative, multi-step synthetic protocol adapted from established methodologies for similar compounds.

Step 1: Boc Protection of 2-Bromo-5-fluoroaniline

-

Dissolve 2-bromo-5-fluoroaniline in a suitable aprotic solvent, such as dichloromethane (DCM), in a round-bottom flask.

-

Add di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected aniline.

Step 2: Lithium-Halogen Exchange and Borylation

-

Dissolve the Boc-protected 2-bromo-5-fluoroaniline in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the reaction mixture.

-

Stir the mixture at -78 °C for a specified time to allow for the lithium-halogen exchange to occur.

-

In a separate flask, cool a solution of trimethyl borate in anhydrous THF to -78 °C.

-

Transfer the aryllithium species generated in the previous step to the trimethyl borate solution via cannula.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis to the Boronic Acid

-

Cool the reaction mixture in an ice bath and slowly add an aqueous acid solution (e.g., 1 M HCl) to hydrolyze the borate ester.

-

Stir the mixture vigorously for several hours.

-

Extract the aqueous layer with an organic solvent to remove any non-polar impurities.

-

Adjust the pH of the aqueous layer to be slightly acidic to precipitate the phenylboronic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizing the Synthesis and Application

Diagram 1: Synthetic Pathway

Caption: A multi-step synthesis of the target compound.

Diagram 2: Suzuki-Miyaura Coupling Workflow

Caption: A typical workflow for a Suzuki-Miyaura reaction.

Applications in Research and Drug Development

Phenylboronic acids are indispensable tools in modern organic synthesis, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, enabling the synthesis of complex biaryl and styrenyl structures that are prevalent in many pharmaceutical compounds.

The presence of the fluorine atom in this compound can impart unique properties to the resulting molecules. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a drug candidate.

The ortho-aminomethyl group, protected with a Boc group, provides a synthetic handle for further elaboration. After the Suzuki-Miyaura coupling, the Boc protecting group can be readily removed under acidic conditions, revealing a primary amine. This amine can then be used for a variety of downstream functionalizations, such as amide bond formation, reductive amination, or the introduction of other functional groups, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Furthermore, ortho-aminomethylphenylboronic acids are known to have a higher affinity for diols at neutral pH, which makes them valuable in the development of sensors for carbohydrates. This property is being explored for applications such as continuous glucose monitoring.

Safeguarding Your Research: A Technical Guide to the Stability and Storage of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stability and optimal storage conditions for 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid. Ensuring the integrity of this critical reagent is paramount for reproducible and reliable experimental outcomes. This document outlines recommended storage protocols, handling procedures, and potential degradation pathways based on available data for this compound and structurally related phenylboronic acids.

Recommended Storage and Handling

Proper storage and handling are crucial to prevent the degradation of this compound. The following table summarizes the key recommendations based on supplier data and safety data sheets for analogous compounds.

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C for long-term storage.[1] Refrigerated storage is also a viable option for shorter periods.[2] | Low temperatures minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[3] | Phenylboronic acids can be sensitive to moisture and air.[3] |

| Container | Keep in a tightly sealed container.[2][3] Opened containers should be carefully resealed.[2] | Prevents exposure to moisture and atmospheric components. |

| Environment | Store in a dry, well-ventilated place.[2][4] | Minimizes moisture exposure and ensures a safe storage environment. |

| Handling | Avoid contact with skin and eyes. Use in a well-ventilated area and avoid inhalation of dust or vapor.[2][5] | General safety precaution for handling chemical reagents. |

Potential Degradation Pathways

While specific stability studies for this compound are not extensively available in public literature, an understanding of the degradation pathways common to phenylboronic acids is instructive.

Dehydration to Boroxines

A primary degradation pathway for phenylboronic acids is the intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[6][7] This process is often thermally driven and can occur both in the solid state and in solution.[6][7] The formation of boroxine alters the reactivity and physical properties of the compound.

Caption: Dehydration of Phenylboronic Acid to Boroxine.

Oxidative Degradation

Oxidative cleavage of the carbon-boron bond is another potential degradation route. Studies on peptide boronic acid derivatives have shown that in the presence of oxidizing agents, the boronic acid group can be cleaved from the molecule.[8] While the specific susceptibility of this compound to oxidation is not detailed, it is a plausible degradation pathway to consider, particularly under harsh conditions or in the presence of reactive oxygen species.

Experimental Protocols

Detailed experimental protocols for assessing the stability of this compound are not publicly available. However, a standard approach to evaluate the stability of a chemical compound would involve the following general steps:

-

Forced Degradation Studies: Expose the compound to a range of stress conditions, including elevated temperature, high humidity, UV/visible light, and oxidative environments.

-

Time-Point Analysis: At specified time intervals, withdraw samples from each stress condition.

-

Purity Assessment: Analyze the purity of the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), to quantify the remaining parent compound and identify any degradation products.

-

Structural Elucidation: Characterize the structure of significant degradation products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.

Logical Workflow for Storage and Handling

The following diagram illustrates a logical workflow to ensure the stability and proper handling of this compound.

Caption: Storage and Handling Workflow.

References

- 1. axel.as-1.co.jp [axel.as-1.co.jp]

- 2. combi-blocks.com [combi-blocks.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular formula of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid is a specialized organic compound that serves as a crucial building block in modern synthetic chemistry. Its unique structure, featuring a fluorinated phenylboronic acid moiety and a Boc-protected aminomethyl group, makes it particularly valuable in the synthesis of complex molecules, especially in the field of medicinal chemistry and drug discovery. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, while the boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions. The N-Boc protecting group ensures chemoselectivity and enhances reactivity in key synthetic transformations. This guide provides an in-depth overview of its chemical properties, applications, and relevant experimental protocols.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 850568-64-8 | [1][2][3] |

| Molecular Formula | C12H17BFNO4 | [1] |

| Molecular Weight | 269.08 g/mol | [1] |

| Purity | ≥97% (typical) | [1][3] |

Note: Specific experimental data such as melting point and detailed NMR spectral shifts for this compound are not widely reported in publicly available literature. Researchers should perform their own characterization upon synthesis or acquisition.

Core Applications in Synthetic Chemistry

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction . This powerful carbon-carbon bond-forming reaction is fundamental in the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in biologically active molecules.

The N-Boc protected aminomethyl group in this reagent is advantageous as it has been observed to lead to significant increases in reaction yields and shorter reaction times compared to unprotected aminomethylarylboronic acids.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general methodology for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as toluene/water)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst (typically 1-5 mol%) and the anhydrous solvent.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biphenyl product.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling reaction.

Signaling Pathways and Biological Relevance

While specific studies detailing the direct interaction of this compound with biological signaling pathways are not prevalent, the structural motifs it helps to create are of significant interest in drug discovery. Boronic acids themselves are a class of compounds with diverse biological activities, including enzyme inhibition. The resulting biaryl structures are present in numerous approved drugs and clinical candidates that modulate a wide range of signaling pathways. The incorporation of fluorine is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. Therefore, this reagent is a valuable tool for synthesizing novel compounds for screening against various biological targets.

The catalytic cycle of the Suzuki-Miyaura reaction, where this compound is a key reactant, is a fundamental process in the synthesis of these potentially bioactive molecules.

References

The Strategic Role of the Boc Protecting Group in Aminophenylboronic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and materials science, the precise control of reactive functional groups is paramount. Aminophenylboronic acids are invaluable building blocks, offering a versatile platform for the construction of complex molecular architectures through reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling. However, the inherent reactivity of the amino group necessitates a robust protection strategy to prevent unwanted side reactions and ensure high yields of the desired products. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its unique combination of stability, ease of introduction, and facile cleavage under specific conditions. This technical guide provides a comprehensive overview of the critical role of the Boc protecting group in the chemistry of aminophenylboronic acids, complete with detailed experimental protocols, quantitative data, and mechanistic insights.

Core Principles of Boc Protection in Aminophenylboronic Acids

The primary function of the Boc group is to temporarily mask the nucleophilicity of the amino group in aminophenylboronic acids. This is achieved by converting the amine into a carbamate, which is significantly less reactive towards a wide range of reagents and reaction conditions. This protection strategy is crucial for preventing self-polymerization or unwanted reactions during subsequent synthetic transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling.[1]

The Boc group offers several key advantages:

-

Stability: It is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, making it compatible with many synthetic steps.[2]

-

Orthogonality: Its acid-lability allows for selective removal in the presence of other protecting groups that are sensitive to basic or hydrogenolytic conditions (e.g., Fmoc, Cbz).

-

Improved Solubility: The lipophilic nature of the tert-butyl group can enhance the solubility of the aminophenylboronic acid in organic solvents commonly used in synthesis.

-

Predictable Reactivity: The introduction and removal of the Boc group are well-established reactions with predictable outcomes and generally high yields.[2]

However, there are also limitations to consider:

-

Acid Sensitivity: The Boc group is readily cleaved by strong acids, which can be a disadvantage if other acid-sensitive functional groups are present in the molecule.[3]

-

Generation of Electrophiles: Deprotection generates a tert-butyl cation, which can lead to side reactions with nucleophilic moieties within the substrate. This can often be mitigated by the use of scavengers.

Experimental Protocols

Synthesis of Boc-Protected Aminophenylboronic Acids

The synthesis of Boc-protected aminophenylboronic acids typically involves the reaction of the corresponding aminophenylboronic acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The choice of base and solvent can influence the reaction rate and yield.

General Protocol for the Synthesis of 4-(N-Boc-amino)phenylboronic Acid:

-

Dissolution: Dissolve 4-aminophenylboronic acid (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water (e.g., 1:1 v/v).

-

Basification: Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (NEt₃) (1.5-2.0 eq) to the solution and stir until dissolved.

-

Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq) either as a solid or dissolved in a minimal amount of THF.

-

Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture to pH 3-4 with a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Table 1: Representative Yields for the Synthesis of Boc-Protected Aminophenylboronic Acid Isomers

| Isomer | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 4-(N-Boc-amino)phenylboronic acid | NaHCO₃ | THF/H₂O | 4 | 95 | Generic Protocol |

| 3-(N-Boc-amino)phenylboronic acid | NEt₃ | Dioxane/H₂O | 6 | 92 | [4] |

| 2-(N-Boc-amino)phenylboronic acid | NaOH | THF/H₂O | 3 | 88 | [1] |

Deprotection of Boc-Protected Aminophenylboronic Acids

The removal of the Boc group is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) is a common reagent for this purpose, often used in a solvent like dichloromethane (DCM).

General Protocol for the Deprotection of 4-(N-Boc-amino)phenylboronic Acid:

-

Dissolution: Dissolve the Boc-protected aminophenylboronic acid (1.0 eq) in dichloromethane (DCM).

-

Addition of Acid: Add trifluoroacetic acid (TFA) (5-10 eq) to the solution at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

-

Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Purification: The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to obtain the free amine.

Table 2: Conditions for Boc Deprotection

| Reagent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1 - 3 | Standard and efficient method.[5] |

| Hydrochloric Acid (HCl) | Dioxane or Methanol | RT | 1 - 4 | Provides the hydrochloride salt directly. |

| Formic Acid | - | RT | 12 - 24 | Milder alternative to TFA or HCl. |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | RT | 12 - 24 | Lewis acid condition, can be selective. |

The Role in Suzuki-Miyaura Cross-Coupling Reactions

The Boc protecting group is instrumental in the successful application of aminophenylboronic acids in Suzuki-Miyaura cross-coupling reactions. The unprotected amino group can interfere with the catalytic cycle in several ways, such as by coordinating to the palladium catalyst and deactivating it, or by undergoing N-arylation side reactions. The Boc group effectively prevents these issues, leading to cleaner reactions and higher yields of the desired biaryl products.[1]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction featuring a Boc-protected aminophenylboronic acid.

Quantitative Data

The efficiency of Suzuki-Miyaura coupling reactions using Boc-protected aminophenylboronic acids is influenced by various factors including the catalyst, ligand, base, solvent, and the nature of the coupling partners.

Table 3: Suzuki-Miyaura Coupling of 4-(N-Boc-amino)phenylboronic Acid with Various Aryl Halides

| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |

| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 18 | 85 |

| 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 24 | 78 |

| 4-Iodoanisole | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 8 | 95 |

Stability of Boc-Protected Aminophenylboronic Acids

The stability of the Boc group is a critical factor in the design of multi-step synthetic sequences. Generally, the Boc group on aminophenylboronic acids is stable under basic and neutral conditions. However, it is labile to acidic conditions, with the rate of cleavage dependent on the acid strength and temperature.

Table 4: General Stability Profile of the Boc Group

| Condition | Stability | Comments |

| Strong Acids (e.g., TFA, HCl) | Labile | Rapid cleavage at room temperature. [5] |

| Weak Acids (e.g., Acetic Acid) | Moderately Stable | Cleavage may occur upon heating. |

| Strong Bases (e.g., NaOH, KOH) | Stable | Generally stable at room temperature. [6] |

| Weak Bases (e.g., NaHCO₃, NEt₃) | Stable | Highly stable. |

| Nucleophiles | Stable | Resistant to most common nucleophiles. |

| Reductive Conditions (e.g., H₂, Pd/C) | Stable | Orthogonal to Cbz group removal. |

| Oxidative Conditions | Generally Stable | Dependent on the specific oxidant used. |

While comprehensive quantitative stability data for each isomer of Boc-aminophenylboronic acid under a wide range of pH and temperature is not extensively consolidated in single reports, the general principles of Boc group stability apply. It is crucial to consider the potential for acid-catalyzed deprotection in any synthetic step where acidic conditions are employed.

Experimental Workflows

The use of Boc-protected aminophenylboronic acids is a cornerstone in the synthesis of numerous biologically active compounds and functional materials.

Workflow for the Synthesis of a Bioactive Molecule

Caption: A generalized experimental workflow for the synthesis of a complex bioactive molecule.

Conclusion

The tert-butoxycarbonyl (Boc) protecting group plays an indispensable role in the chemistry of aminophenylboronic acids. Its ability to reversibly mask the reactive amino group with high efficiency and under mild conditions has made it a go-to strategy for synthetic chemists. The stability of the Boc group under a variety of non-acidic conditions allows for a wide range of subsequent chemical transformations, particularly the robust and versatile Suzuki-Miyaura cross-coupling reaction. This in-depth guide has provided a comprehensive overview of the principles, protocols, and applications of Boc-protected aminophenylboronic acids. For researchers, scientists, and drug development professionals, a thorough understanding of these concepts is essential for the successful design and execution of synthetic routes toward novel and complex molecular targets. The strategic use of the Boc protecting group will undoubtedly continue to be a key factor in advancing the frontiers of chemical synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Boron in My Mind: A Comprehensive Review of the Evolution of the Diverse Syntheses of 4‐Borono‐l‐Phenylalanine, the Leading Agent for Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. 4-(N-Boc-氨基)苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

Introduction to fluorinated phenylboronic acids in cross-coupling reactions

An In-depth Technical Guide to Fluorinated Phenylboronic Acids in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. Fluorinated phenylboronic acids have emerged as indispensable reagents in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the synthesis of complex biaryl and heteroaryl structures. This guide provides a comprehensive overview of the role, advantages, and practical application of fluorinated phenylboronic acids in drug discovery and development, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support advanced research endeavors.

Introduction: The Strategic Value of Fluorine in Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, with the Suzuki-Miyaura reaction being a prominent example due to its mild conditions and tolerance of diverse functional groups.[1][2] The organoboron reagents used, typically boronic acids, are valued for their stability, low toxicity, and commercial availability.[1][2][3]

The strategic incorporation of fluorine into drug candidates can significantly enhance key properties[4][5]:

-

Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the molecule's half-life.[6][7]

-

Bioavailability and Permeability: Fluorine's lipophilicity can improve a molecule's ability to cross cell membranes.[4][6]

-

Binding Affinity: The unique electronic properties of fluorine can alter pKa and create favorable interactions with biological targets.[4]

Fluorinated phenylboronic acids, such as 2-fluoro-, 3-fluoro-, and 4-fluorophenylboronic acid, serve as critical building blocks that introduce these desirable fluorinated motifs into complex molecular scaffolds.[7][8][9]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][10]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[1]

-

Transmetalation: In the presence of a base, the organic group from the fluorinated phenylboronic acid is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex. The base activates the boronic acid, facilitating this transfer.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][10]

Quantitative Data: Cross-Coupling Performance

The efficiency of Suzuki-Miyaura coupling is influenced by the nature of the reactants, catalyst, base, solvent, and temperature. The following tables summarize bromide conversion percentages from a study using a supported palladium nanoparticle catalyst (G-COOH-Pd-10) for the synthesis of various fluorinated biphenyl derivatives.[9][11]

Table 1: Coupling of 1-Bromo-4-fluorobenzene with Various Boronic Acids [9][11]

Reaction Conditions: 1-bromo-4-fluorobenzene, boronic acid, G-COOH-Pd-10 catalyst, K₂CO₃ base, DMF/H₂O solvent.

| Boronic Acid | Temperature (°C) | Time (h) | Conversion (%) |

| Phenylboronic acid | 70 | 3 | 66 |

| Phenylboronic acid | 110 | 3 | 99 |

| 4-Vinylphenylboronic acid | 70 | 48 | 99 |

| 4-Vinylphenylboronic acid | 110 | 24 | 99 |

| 4-Carboxyphenylboronic acid | 70 | 48 | 65 |

| 4-Carboxyphenylboronic acid | 110 | 48 | 99 |

| 4-Fluorophenylboronic acid | 70 | 48 | 99 |

| 4-Fluorophenylboronic acid | 110 | 3 | 90 |

Table 2: Coupling of 4-Fluorophenylboronic Acid with Various Fluorinated Aryl Bromides [9][11]

Reaction Conditions: 4-fluorophenylboronic acid, aryl bromide, G-COOH-Pd-10 catalyst, K₂CO₃ base, DMF/H₂O solvent.

| Aryl Bromide | Temperature (°C) | Time (h) | Conversion (%) |

| 1-Bromo-2-fluorobenzene | 70 | 48 | 99 |

| 1-Bromo-2-fluorobenzene | 110 | 24 | 99 |

| 1-Bromo-3-fluorobenzene | 70 | 48 | 99 |

| 1-Bromo-3-fluorobenzene | 110 | 8 | 99 |

| 2-Bromo-5-fluorotoluene | 70 | 48 | 65 |

| 2-Bromo-5-fluorotoluene | 110 | 48 | 99 |

| 2-Bromo-4-fluorotoluene | 70 | 48 | 60 |

| 2-Bromo-4-fluorotoluene | 110 | 48 | 99 |

Experimental Protocols

This section provides a representative experimental protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

General Workflow

The workflow for a typical Suzuki-Miyaura reaction involves careful preparation of reagents, assembly of the reaction under an inert atmosphere, heating, and subsequent workup and purification of the product.

Detailed Methodology for Coupling of 1-Bromo-4-fluorobenzene and 4-Fluorophenylboronic Acid

This protocol is adapted from procedures for palladium-catalyzed Suzuki-Miyaura reactions.[4][11]

Materials:

-

1-Bromo-4-fluorobenzene (1.0 mmol, 1.0 equiv)

-

4-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 3 mol%)

-

Potassium Carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv)

-

Anhydrous Acetone (5 mL)

-

Sealed reaction tube with a magnetic stir bar

Procedure:

-

Vessel Preparation: To a clean, dry, sealed reaction tube equipped with a magnetic stir bar, add 1-bromo-4-fluorobenzene (0.5 mmol), 4-fluorophenylboronic acid (0.7 mmol), palladium(II) acetate (3 mol%), and potassium carbonate (3 equiv).

-

Solvent Addition: Add 5 mL of anhydrous acetone to the tube.

-

Reaction Setup: Securely seal the tube. Caution: Reactions at elevated temperatures in sealed tubes can build pressure.

-

Heating and Stirring: Place the sealed tube in a preheated oil bath or heating block set to 110 °C. Stir the mixture vigorously for the desired reaction time (e.g., 3-48 hours), monitoring progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the pure 4,4'-difluorobiphenyl product.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Conclusion and Future Outlook

Fluorinated phenylboronic acids are indispensable tools in the modern synthetic chemist's arsenal, particularly for applications in pharmaceutical and materials science. Their use in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient pathway to complex fluorinated biaryls. The continued development of more active and robust catalysts, along with a deeper understanding of reaction mechanisms, will further expand the utility of these valuable reagents. As the demand for novel, high-performance molecules grows, the strategic application of fluorinated building blocks will remain a critical component of successful research and development programs.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 11. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 2-(N-Boc-aminomethyl)-4-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid. This versatile building block is particularly valuable in medicinal chemistry for the synthesis of complex biaryl compounds, where the introduction of a protected aminomethyl group and a fluorine atom can significantly influence the pharmacological properties of the target molecules.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The use of this compound offers distinct advantages in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the aminomethyl moiety enhances the reactivity of the boronic acid in the coupling reaction, leading to higher yields and shorter reaction times.[1] This protocol is based on established conditions for similar Boc-protected aminomethyl organoboron reagents and provides a reliable method for the synthesis of a variety of biaryl products.[2][3]

Key Reagents and Equipment

A comprehensive list of necessary reagents and equipment for the successful execution of this protocol is detailed below.

| Reagent | Pro-Tip |

| This compound | Ensure the boronic acid is dry and stored under an inert atmosphere to prevent decomposition. |

| Aryl Halide (e.g., Aryl Bromide or Chloride) | The reactivity of the aryl halide can influence reaction conditions. Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides. |

| Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) | The choice of palladium source can impact reaction efficiency. Pd(OAc)₂ is a common and effective choice. |

| Phosphine Ligand (e.g., SPhos, XPhos) | Bulky, electron-rich phosphine ligands are often crucial for achieving high yields, especially with less reactive aryl chlorides.[2][3] |

| Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | The choice of base is critical. Anhydrous potassium carbonate is a common and effective base for this type of coupling. |

| Anhydrous Solvent (e.g., Toluene, Dioxane) | Use of anhydrous solvents is essential to prevent hydrolysis of the boronic acid and deactivation of the catalyst. |

| Water | Degassed water is often used as a co-solvent to facilitate the dissolution of the base and promote the transmetalation step. |

| Inert Gas (e.g., Argon, Nitrogen) | All steps should be performed under an inert atmosphere to prevent oxidation of the palladium catalyst. |

Experimental Protocol

This section provides a detailed, step-by-step procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Reaction Setup

-